2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

Catalog No.
S14002333
CAS No.
M.F
C8H8Cl2O3S
M. Wt
255.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

Product Name

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

IUPAC Name

2-(2-chlorophenoxy)ethanesulfonyl chloride

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C8H8Cl2O3S/c9-7-3-1-2-4-8(7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI Key

OPDQOWUPOQTJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)Cl

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClO2SC_8H_8ClO_2S and a molecular weight of 239.12 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The compound appears as a powder and is classified as hazardous, necessitating careful handling due to its corrosive nature, which can cause severe skin and eye irritation upon contact .

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, yielding sulfonamides or sulfonate esters, respectively .
  • Oxidation-Reduction Reactions: Although less common, it can participate in oxidation-reduction processes under specific conditions.

Common reagents used in these reactions include:

  • Amines: For forming sulfonamides.
  • Alcohols: For producing sulfonate esters.
  • Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride has been noted for its potential biological activities, particularly in the context of inflammation. Compounds of this class have been investigated for their ability to inhibit cell adhesion and modulate inflammatory responses. They may influence signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in immune response and inflammation .

The synthesis of 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves the following steps:

  • Formation of the Ethanol Intermediate: The reaction begins with 2-chlorophenol reacting with ethylene oxide to form 2-(2-chlorophenoxy)ethanol.
  • Chlorosulfonation: This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product .

In industrial settings, continuous flow processes are often employed for efficiency and consistency in large-scale production.

The primary applications of 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride include:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds, particularly those targeting inflammatory pathways.
  • Chemical Synthesis: Utilized in the preparation of various sulfonamides and other organosulfur derivatives.
  • Research: Employed in studies focused on cellular signaling and inflammatory responses .

Interaction studies involving 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride have shown its potential to interact with specific proteins involved in inflammatory processes. For instance, it may modulate the activity of NF-kB and related transcription factors that regulate gene expression associated with inflammation and immune responses . These interactions are crucial for understanding its therapeutic potential.

Several compounds share structural similarities with 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloroethanesulfonyl chlorideC2H4ClO2SC_2H_4ClO_2SSimpler structure; used primarily in organic synthesis.
3-Chlorophenylmethanesulfonyl chlorideC8H8ClO2SC_8H_8ClO_2SContains a different aromatic ring; used in pharmaceuticals.
4-Chlorobenzenesulfonyl chlorideC6H5ClO2SC_6H_5ClO_2SMore commonly used in industrial applications; less reactive than sulfonyl chlorides.

The uniqueness of 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride lies in its specific reactivity profile due to the combination of the chlorophenoxy group and the sulfonyl chloride functionality. This allows it to participate effectively in targeted

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

253.9571207 g/mol

Monoisotopic Mass

253.9571207 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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